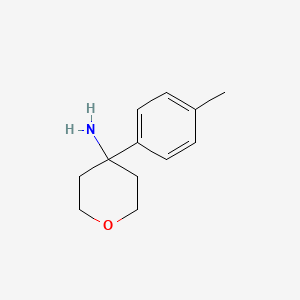
4-(p-Tolyl)tetrahydro-2H-pyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-Tolyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C12H17NO. It is also known as N-(p-tolyl)tetrahydro-2H-pyran-4-amine. This compound features a tetrahydropyran ring substituted with a p-tolyl group and an amine group at the 4-position. It is used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-cyanotetrahydropyran with p-toluidine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired amine compound . Another method involves the use of 4-formyltetrahydropyran, which is reacted with p-toluidine and subsequently reduced .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-Tolyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
4-(p-Tolyl)tetrahydro-2H-pyran-4-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 4-(p-Tolyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the p-tolyl group.
4-(Aminomethyl)piperidine: Contains a piperidine ring instead of a tetrahydropyran ring.
4-Aminomorpholine: Features a morpholine ring instead of a tetrahydropyran ring
Uniqueness
4-(p-Tolyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of both the p-tolyl group and the tetrahydropyran ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
4-(4-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(13)6-8-14-9-7-12/h2-5H,6-9,13H2,1H3 |
InChI-Schlüssel |
VQBACVGYEHCTDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




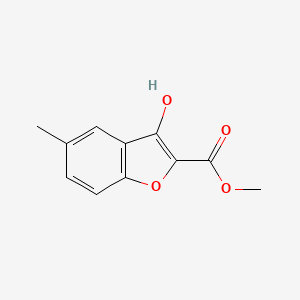
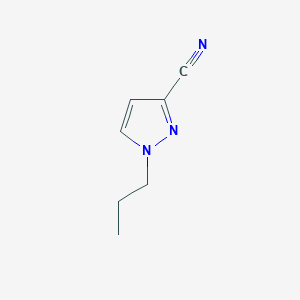


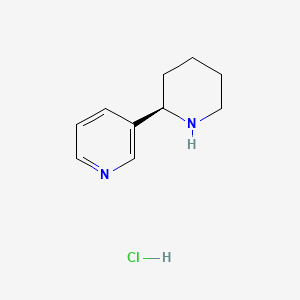
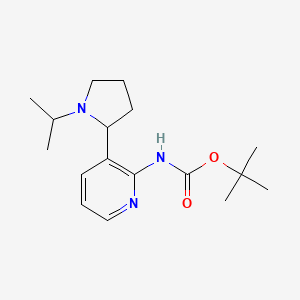

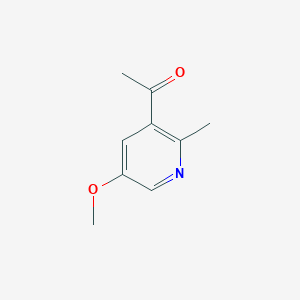
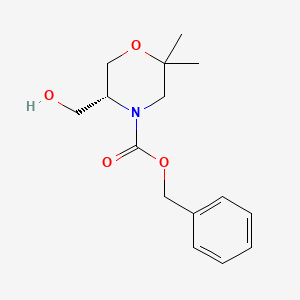
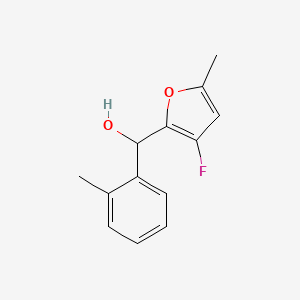
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)

